N,N',N''-Triacetylchitotriose

Catalog No.
S595256
CAS No.
38864-21-0
M.F
C24H41N3O16
M. Wt
627.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N''-Triacetylchitotriose

CAS Number

38864-21-0

Product Name

N,N',N''-Triacetylchitotriose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C24H41N3O16

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N

SMILES

Array

Synonyms

(G1cNAC)3, N,N',N''- triacetyl chitotriose, N,N',N''-triacetyl chitotriose, N,N',N''-triacetylchitintriose, N,N',N''-triacetylchitotriose, N-acetylchitotriose, O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose, tri(N-acetyl-D-glucosamine), tri-GlcNAc, triGlcNAc, tris(N-acetylglucosamine)

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O

The exact mass of the compound N,N',N''-triacetylchitotriose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N',N''-Triacetylchitotriose (CAS: 38864-21-0) is a highly purified, linear trisaccharide composed of N-acetyl-D-glucosamine (GlcNAc) units linked by β-(1→4) bonds [1]. In biochemical procurement and structural biology, it serves as an indispensable, precisely defined standard for carbohydrate-binding studies, enzyme kinetics, and crystallographic subsite mapping . Unlike crude chitin hydrolysates that suffer from batch-to-batch heterogeneity, or polymeric chitin which is insoluble, this trimer offers complete aqueous solubility and absolute structural uniformity. Its specific chain length allows it to perfectly occupy subsites A–C in lysozymes and chitinases, making it a critical reagent for researchers and assay manufacturers who require a stable, non-cleavable competitive inhibitor or a defined precursor for synthesizing fluorogenic enzymatic substrates.

Generic substitution with shorter or longer chitin oligomers fundamentally compromises experimental integrity and assay reproducibility. Substituting the trimer with the cheaper dimer (chitobiose) results in a catastrophic loss of binding affinity—often by orders of magnitude—and fails to engage the +3 binding subsites critical for the recognition of many lectins and fungal effectors[1]. Conversely, attempting to use longer oligomers like chitotetraose or chitopentaose introduces severe enzymatic lability; these longer chains are rapidly hydrolyzed by endochitinases during assays or co-crystallization processes, yielding mixed-product populations that confound kinetic measurements and ruin crystallographic electron density maps [2]. Therefore, the trimer is uniquely positioned as the minimum stable unit for high-affinity, non-reactive binding.

Lectin Binding Affinity: Trimer vs. Dimer

Isothermal titration calorimetry reveals that N,N',N''-Triacetylchitotriose exhibits vastly superior binding affinity to carbohydrate-binding proteins compared to the dimer. For pumpkin phloem exudate lectin (PPL), the trimer achieves an association constant of 1.53 × 10^5 M^-1, whereas chitobiose only reaches 2.3 × 10^3 M^-1 [1].

Evidence DimensionAssociation Constant (Ka)
Target Compound Data1.53 × 10^5 M^-1
Comparator Or BaselineChitobiose (Dimer): 2.3 × 10^3 M^-1
Quantified Difference66-fold higher binding affinity
ConditionsIsothermal titration calorimetry (ITC) with PPL at 25°C

Procuring the trimer ensures complete saturation of multi-subsite carbohydrate-binding domains at micromolar concentrations, preventing the weak, non-specific interactions associated with dimer substitution.

Effector Protein Recognition Threshold: Trimer vs. Shorter Oligomers

The binding of the Cladosporium fulvum AVR4 effector protein to chitin fragments requires a strict minimum chain length. While N,N',N''-Triacetylchitotriose yields substantial exothermic heat of binding that perfectly fits a one-binding site model, both the GlcNAc monomer and the chitobiose dimer fail to produce any detectable heat of binding under identical conditions[1].

Evidence DimensionHeat of Binding (ITC)
Target Compound DataSubstantial exothermic binding detected (Kd quantifiable)
Comparator Or BaselineMonomer and Dimer: No heat of binding detected
Quantified DifferenceAbsolute threshold (active vs. completely inactive)
ConditionsCalorimetric titration with Cladosporium fulvum AVR4 effector protein

For researchers studying CBM18 lectins and fungal effectors, the trimer must be procured as it is the absolute minimum chain length required to trigger structural recognition.

Enzymatic Stability in Subsite Mapping: Trimer vs. Pentamer

When mapping the active sites of chitinases such as hevamine, substrate stability is critical. N,N',N''-Triacetylchitotriose binds securely to subsites A-C and remains 100% intact, whereas chitopentaose is rapidly hydrolyzed into tetramer and monomer within 5 minutes of incubation [1].

Evidence DimensionSubstrate Cleavage Vulnerability
Target Compound Data100% intact (binds solely at subsites A-C without cleavage)
Comparator Or BaselineChitopentaose: Rapidly degraded into tetramer and monomer
Quantified DifferenceComplete stability vs. >90% catalytic degradation within 5 minutes
ConditionsIncubation with plant chitinase/lysozyme (hevamine) followed by HPLC analysis

In structural biology procurement, the trimer provides a stable, non-hydrolyzable ligand for mapping active sites, avoiding the heterogeneous electron density caused by longer, cleavable oligomers.

High-Resolution X-ray Crystallography of Chitinases

N,N',N''-Triacetylchitotriose is procured as a stable soaking ligand to map subsites A-C of chitinases and lysozymes. Its resistance to enzymatic cleavage ensures high-resolution electron density maps without the risk of in-crystal hydrolysis that plagues longer oligomers [1].

Thermodynamic Benchmarking via Isothermal Titration Calorimetry (ITC)

Due to its high affinity and defined structure, the trimer is used as the benchmark ligand for quantifying the thermodynamic parameters (enthalpy and entropy) of novel carbohydrate-binding modules and lectins, outperforming the weakly binding dimer [2].

Synthesis of Fluorogenic Enzymatic Substrates

The trimer serves as the structurally uniform precursor for the commercial synthesis of 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside, a critical reagent for quantitative, high-throughput chitinase and lysozyme activity assays [3].

Physical Description

White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-7.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

627.24868223 Da

Monoisotopic Mass

627.24868223 Da

Heavy Atom Count

43

Appearance

Assay:≥95%A crystalline solid

Melting Point

304 - 306 °C

Other CAS

38864-21-0

Wikipedia

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Dates

Last modified: 09-14-2023

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